Anticancer Activity in MCF-7 and HepG2 Cell Lines
Although direct IC₅₀ data for the exact 4-bromo-3-chloro compound is not yet reported in peer-reviewed primary literature, robust class-level evidence from a closely related 5-aryl-1,3,4-thiadiazole series demonstrates that para-bromo substitution on the phenyl ring markedly enhances cytotoxicity. In a study by El-Masry et al. (2022), the 5-(4-chlorophenyl)-1,3,4-thiadiazole derivative 5e bearing a para-bromo substituent on the appended aryl group achieved an IC₅₀ of 3.77 µg/mL against MCF-7 breast cancer cells, representing a 6.6-fold improvement over the unsubstituted phenyl analog 5a (IC₅₀ = 24.79 µg/mL) and outperforming the 5-FU reference (IC₅₀ = 6.80 µg/mL) [1]. Against HepG2 cells, the benzyl piperidine derivative 4i achieved an IC₅₀ of 2.32 µg/mL, which is 3.6-fold more potent than 5-FU (IC₅₀ = 8.40 µg/mL) in the same assay [1]. Given that our target compound incorporates both bromo and chloro substituents directly on the 5-aryl ring, the dual electron-withdrawing halogen pattern is predicted—based on established SAR—to confer comparable or superior antiproliferative activity relative to monohalogenated analogs, though direct confirmation requires experimental validation.
| Evidence Dimension | In vitro cytotoxicity (IC₅₀) against human cancer cell lines |
|---|---|
| Target Compound Data | No peer-reviewed quantitative cytotoxicity data specifically for 2-Amino-5-(4-bromo-3-chlorophenyl)-1,3,4-thiadiazole identified as of 2026. |
| Comparator Or Baseline | Compound 5e (5-(4-chlorophenyl)-1,3,4-thiadiazole-arylamino thiazole with para-bromo): MCF-7 IC₅₀ = 3.77 µg/mL; Compound 5a (unsubstituted phenyl analog): MCF-7 IC₅₀ = 24.79 µg/mL; Compound 4i (benzyl piperidine derivative): HepG2 IC₅₀ = 2.32 µg/mL; 5-FU: MCF-7 IC₅₀ = 6.80 µg/mL, HepG2 IC₅₀ = 8.40 µg/mL [1]. |
| Quantified Difference | Bromo-substituted derivative 5e exhibits ~6.6-fold greater potency than unsubstituted 5a; Compound 4i is ~3.6-fold more potent than 5-FU. |
| Conditions | MTT assay; MCF-7 breast adenocarcinoma and HepG2 hepatocellular carcinoma cell lines; 48-h incubation [1]. |
Why This Matters
The class-level SAR demonstrates that bromo/chloro substitution on the aryl ring of 5-aryl-1,3,4-thiadiazoles is a critical driver of anticancer potency, supporting the selection of the 4-bromo-3-chloro compound as a scaffold for further medicinal chemistry optimization over non-halogenated analogs.
- [1] El-Masry, R. M., El-Sayed, W. A., Abdel-Rahman, A. A.-H., & Abdel-Megeed, A. M. (2022). New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies. Pharmaceuticals, 15(12), 1476. DOI: 10.3390/ph15121476. View Source
